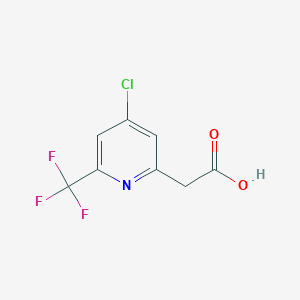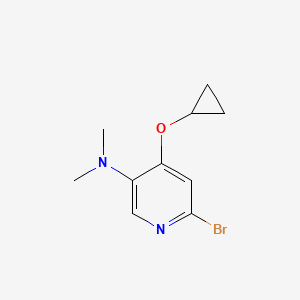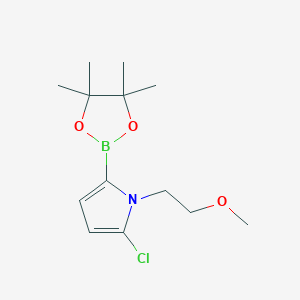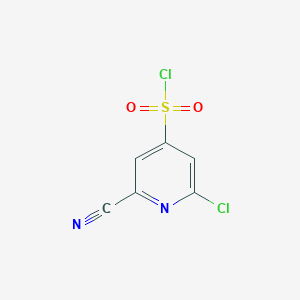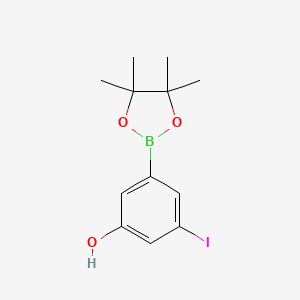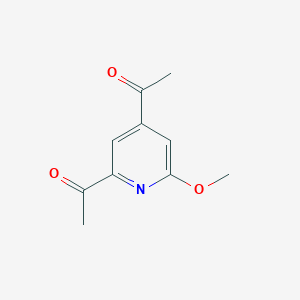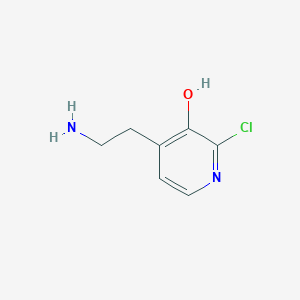
3-Piperazin-2-YL-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-PIPERAZIN-2-YL-1H-INDOLE is a chiral compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The ®-enantiomer of this compound indicates that it has a specific three-dimensional arrangement, which can significantly influence its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring
Industrial Production Methods
In an industrial setting, the production of ®-3-PIPERAZIN-2-YL-1H-INDOLE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of chiral catalysts or chiral resolution techniques is essential to obtain the ®-enantiomer in high enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
®-3-PIPERAZIN-2-YL-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-dione derivatives, while reduction can produce indoline derivatives.
Aplicaciones Científicas De Investigación
®-3-PIPERAZIN-2-YL-1H-INDOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-PIPERAZIN-2-YL-1H-INDOLE involves its interaction with specific molecular targets in the body. The indole ring can interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-PIPERAZIN-2-YL-1H-INDOLE: The (S)-enantiomer of the compound, which may have different biological activities due to its different three-dimensional arrangement.
1H-INDOLE: The parent compound without the piperazine moiety, which has different chemical and biological properties.
3-PIPERAZIN-1-YL-1H-INDOLE: A similar compound with a different substitution pattern on the piperazine ring.
Uniqueness
®-3-PIPERAZIN-2-YL-1H-INDOLE is unique due to its specific ®-configuration, which can significantly influence its biological activity and interactions. The presence of both the indole ring and the piperazine moiety allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
3-piperazin-2-yl-1H-indole |
InChI |
InChI=1S/C12H15N3/c1-2-4-11-9(3-1)10(7-15-11)12-8-13-5-6-14-12/h1-4,7,12-15H,5-6,8H2 |
Clave InChI |
OOSXPTBDCRTBIT-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CN1)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


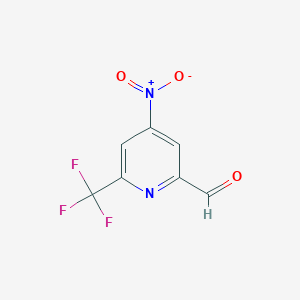
![7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845974.png)

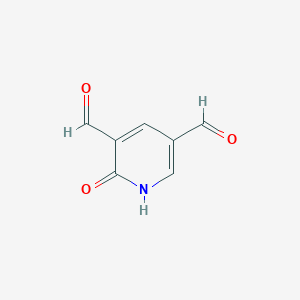
![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)
